molecular formula C14H13BrN2O2 B11671588 N'-[(E)-(2-bromophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide

N'-[(E)-(2-bromophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide

Cat. No.: B11671588
M. Wt: 321.17 g/mol
InChI Key: RMUHXGBRFKKPBF-LZYBPNLTSA-N
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Description

N'-[(E)-(2-Bromophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide is a hydrazone derivative featuring a 2-bromophenyl group attached via an imine linkage to a 2,5-dimethylfuran-3-carbohydrazide core. The compound’s structure is characterized by:

  • Ortho-bromo substitution: The bromine atom at the 2-position of the phenyl ring introduces steric hindrance and electronic effects (electron-withdrawing via inductive effects) .
  • Dimethylfuran core: The furan ring with methyl groups at positions 2 and 5 contributes to planarity and moderate electron-richness, enabling π-π stacking and hydrogen bonding .
  • Hydrazone linkage: The –NH–N=C– group facilitates intermolecular hydrogen bonding and metal coordination, common in bioactive hydrazones .

This compound is synthesized via condensation of 2,5-dimethylfuran-3-carbohydrazide with 2-bromobenzaldehyde, a method analogous to related hydrazones (e.g., ).

Properties

Molecular Formula

C14H13BrN2O2

Molecular Weight

321.17 g/mol

IUPAC Name

N-[(E)-(2-bromophenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide

InChI

InChI=1S/C14H13BrN2O2/c1-9-7-12(10(2)19-9)14(18)17-16-8-11-5-3-4-6-13(11)15/h3-8H,1-2H3,(H,17,18)/b16-8+

InChI Key

RMUHXGBRFKKPBF-LZYBPNLTSA-N

Isomeric SMILES

CC1=CC(=C(O1)C)C(=O)N/N=C/C2=CC=CC=C2Br

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NN=CC2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-bromophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide typically involves the condensation reaction between 2-bromobenzaldehyde and 2,5-dimethylfuran-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-bromophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring and bromophenyl group.

    Reduction: The corresponding amine and aldehyde.

    Substitution: Substituted derivatives of the bromophenyl group.

Scientific Research Applications

N’-[(E)-(2-bromophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the synthesis of other organic compounds and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-bromophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The Schiff base can form coordination complexes with metal ions, which can then interact with biological molecules. The bromophenyl group and furan ring contribute to the compound’s ability to interact with various molecular targets, leading to its observed biological activities.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Substituent Core Structure Electronic Effect Key Properties/Activities Reference
N'-[(E)-(2-Bromophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide 2-Bromo Dimethylfuran Strongly electron-withdrawing Potential halogen bonding, steric hindrance
N′-[(E)-1-(4-Chlorophenyl)ethylidene]-2,5-dimethylfuran-3-carbohydrazide 4-Chloro Dimethylfuran Moderately electron-withdrawing Improved crystal packing
N′-{(E)-[4-(Benzyloxy)phenyl]methylidene}-2,5-dimethylfuran-3-carbohydrazide 4-Benzyloxy Dimethylfuran Electron-donating Enhanced solubility
(E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide 2-Hydroxy Trimethoxybenzene Electron-donating Strong hydrogen bonding, CNS activity
E-N′-[(pyridine-3-yl)methylidene]adamantane-1-carbohydrazide Pyridine-3-yl Adamantane Electron-deficient High lipophilicity
2-Hydroxy-N`-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide Chromone Chromone Planar conjugation Anticancer (VEGF inhibition)

Biological Activity

N'-[(E)-(2-bromophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide is a compound of interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula: C13_{13}H12_{12}BrN3_{3}O
  • Molecular Weight: 304.16 g/mol

The structure features a furan ring, a hydrazone linkage, and a bromophenyl group, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has shown cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested:
    • A549 (lung carcinoma)
    • HEP-2 (laryngeal carcinoma)
    • Ehrlich’s Ascites Carcinoma (EAC)

Findings:

  • In vitro studies demonstrated that the compound exhibits significant cytotoxicity with IC50_{50} values ranging from 5.9 µg/mL to 25.7 µg/mL against A549 and C6 glioma cell lines, indicating strong anticancer properties .
  • The presence of electron-donating groups in its structure enhances its basicity and reactivity towards cellular targets, contributing to its efficacy against tumor cells .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary evaluations indicate that it possesses moderate activity against a range of bacterial strains.

Antimicrobial Testing Results:

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

These results suggest that this compound could be developed as a potential antimicrobial agent .

The biological activity of this compound is attributed to several mechanisms:

  • Induction of Apoptosis: The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Proliferation: It disrupts the cell cycle, particularly at the G1 phase, preventing cancer cells from dividing.
  • Reactive Oxygen Species (ROS) Generation: The compound increases ROS levels in cells, which can induce oxidative stress and lead to cell death.

Case Studies

Several case studies have documented the effects of this compound in vivo:

  • Study on Tumor Growth Inhibition:
    A study involving mice with induced tumors showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to enhanced apoptosis and reduced angiogenesis within the tumor microenvironment.
  • Synergistic Effects with Other Agents:
    When combined with conventional chemotherapeutics such as doxorubicin, this compound exhibited synergistic effects, enhancing overall anticancer efficacy while reducing side effects associated with higher doses of chemotherapy .

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